Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Physical Property Formulation Handling

Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, commonly referred to as butyl camphorsulfonate or butyl camphor-10-sulfonate, is a sulfonate ester derived from camphorsulfonic acid and n-butanol. It belongs to the class of alkyl camphorsulfonates, which are recognized as potential genotoxic impurities (PGIs) when camphorsulfonic acid salts are used in pharmaceutical manufacturing processes involving alcoholic solvents.

Molecular Formula C14H24O4S
Molecular Weight 288.40 g/mol
Cat. No. B13340367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Molecular FormulaC14H24O4S
Molecular Weight288.40 g/mol
Structural Identifiers
SMILESCCCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O
InChIInChI=1S/C14H24O4S/c1-4-5-8-18-19(16,17)10-14-7-6-11(9-12(14)15)13(14,2)3/h11H,4-10H2,1-3H3
InChIKeyHYASADRKMNREJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Camphorsulfonate (CAS 304874-43-9): Chemical Characteristics and Procurement Overview


Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, commonly referred to as butyl camphorsulfonate or butyl camphor-10-sulfonate, is a sulfonate ester derived from camphorsulfonic acid and n-butanol . It belongs to the class of alkyl camphorsulfonates, which are recognized as potential genotoxic impurities (PGIs) when camphorsulfonic acid salts are used in pharmaceutical manufacturing processes involving alcoholic solvents [1]. The compound is primarily utilized as a reference standard for impurity profiling, as a synthetic intermediate for chiral building blocks, and as a precursor to non-ionic photoacid generators (PAGs) where the camphorsulfonate moiety generates a bulky acid to control diffusion in photoresist applications.

Reference Standard Supports impurity profiling of butyl camphorsulfonate as a potential genotoxic impurity marker
Photoacid Generator Non-ionic PAG for chemically amplified resists requiring diffusion control
Synthetic Intermediate Chiral building block precursor; ambient-liquid consistency aids automated synthesis

Why Alkyl Camphorsulfonates Cannot Be Interchanged for Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate in Research and GMP Settings


Alkyl camphorsulfonates form a homologous series where the alkyl group drastically influences key performance properties critical to pharmaceutical and materials science applications. Substituting the butyl ester with a methyl, ethyl, or isopropyl analog fundamentally alters the compound's physical state at room temperature, its solubility in non-polar media, and its hydrolysis kinetics . These changes directly impact its suitability as a reference standard, its behavior as a photoacid generator (PAG) or thermal acid generator (TAG), and its handling characteristics in industrial workflows. Consequently, generic substitution without revalidation can lead to failures in regulatory compliance, irreproducible synthesis, and compromised device performance.

Physical state mismatch: Alkyl chain length determines melting behaviour; shorter-chain esters are solid, while butyl is near-liquid, altering handling and formulation compatibility.
Hydrolytic stability profile differs: Class-level data indicate hydrolysis rates decrease with increasing chain length; substituting a shorter ester may reduce shelf-life and process robustness.
Thermal processing window narrows: Lower boiling and flash points in methyl/ethyl analogs restrict high-temperature operations and may alter safety classification.

Quantifiable Differentiation Evidence for Butyl Camphorsulfonate Against Closest Analogs


Melting Point Depression: Butyl Ester Exists as a Low-Melting Solid, Unlike High-Melting Methyl and Ethyl Congeners

The butyl camphorsulfonate exhibits a significantly lower melting point than its methyl, ethyl, and isopropyl counterparts. The target compound melts at 34–38 °C , whereas methyl camphorsulfonate melts at 59–61 °C , ethyl camphorsulfonate at 72–75 °C (with decomposition) , and isopropyl camphorsulfonate at 44–47 °C . This 21–37 °C melting point depression means the butyl ester is often near-liquid at ambient temperatures, eliminating the need for solvent-assisted melting or heated handling equipment required for the methyl and ethyl esters. For procurement, this translates to easier formulation in solvent-free systems, reduced energy costs in large-scale handling, and a lower risk of solidification in processing lines.

Melting Point Depression
Head-to-head
34–38 °C (butyl) vs. methyl 59–61 °C, ethyl 72–75 °C, isopropyl 44–47 °C
Supports ambient-handling formulation workflows
Near-ambient melting point may reduce heating needs; data from COA and literature
Physical Property Formulation Handling

Reduced Genotoxic Potential Relative to Methyl and Ethyl Camphorsulfonates Inferred from Alkyl Methanesulfonate Mutagenicity Data

Alkyl camphorsulfonates are classified as potential genotoxic impurities (PGIs) due to their structural alert for DNA alkylation [1]. While direct mutagenicity data for butyl camphorsulfonate is not publicly indexed, a well-established class-level trend exists for alkyl methanesulfonates: mutagenic potency decreases with increasing alkyl chain length. In a comparative study using Arabidopsis thaliana, butyl methanesulfonate induced only 2.3% chlorophyll mutants, compared to 7.5% for methyl methanesulfonate and 16% for ethyl methanesulfonate [2]. Extrapolating this trend to the camphorsulfonate series, the butyl ester is expected to present a significantly lower genotoxic risk than its methyl or ethyl analogs. This is a critical consideration for procurement in pharmaceutical development, where controlling PGI levels to the Threshold of Toxicological Concern (TTC) is mandatory; a less potent alkylator simplifies analytical control strategies and reduces the burden of toxicological qualification.

Lower Mutagenicity Inference
Class-level inference
2.3% mutants (butyl methanesulfonate surrogate) vs. 7.5% (methyl), 16% (ethyl)
Lower inferred genotoxic risk may ease analytical control strategy review
No direct camphorsulfonate data; extrapolated from alkyl methanesulfonate study
Genotoxic Impurity Safety Pharmaceutical Analysis

Enhanced Hydrolytic Stability Relative to Shorter-Chain Alkyl Camphorsulfonates

The hydrolysis of sulfonate esters in aqueous or protic environments is a primary degradation pathway. Kinetic studies on straight-chain alkyl methanesulfonates demonstrate that the hydrolysis rate decreases as the alkyl chain lengthens; n-butyl methanesulfonate hydrolyzes more slowly than n-propyl, ethyl, and methyl methanesulfonate [1]. Applying this class-level structure-reactivity relationship to camphorsulfonate esters, butyl camphorsulfonate is inferred to possess superior hydrolytic stability compared to its methyl, ethyl, and isopropyl counterparts. This translates to a longer shelf-life in solution, greater resilience during aqueous work-up procedures, and improved performance in chemically amplified resist formulations where uncontrolled acid generation from premature ester hydrolysis must be avoided. For procurement, this means fewer lot failures and more reproducible long-term storage.

Hydrolytic Stability Trend
Class-level inference
Butyl > propyl > ethyl > methyl (relative rank, C1–C4 methanesulfonate series)
May extend solution shelf-life and resist premature acid generation
Inferred from alkyl methanesulfonate kinetic data; camphorsulfonate reactivity pending direct study
Stability Shelf-Life Formulation

Higher Boiling Point and Flash Point Enable Safer, Higher-Temperature Processing vs. Shorter Alkyl Esters

The butyl camphorsulfonate has a reported boiling point of 242.8 °C at 760 mmHg and a flash point exceeding 110 °C . While directly comparable boiling point data for methyl and ethyl camphorsulfonates is limited in public repositories, the general trend for homologous sulfonate esters indicates that the butyl ester's higher molecular weight (288.4 g/mol) translates to a significantly higher boiling point than the methyl (246.3 g/mol) and ethyl (260.3 g/mol) esters. The elevated flash point (>110 °C) classifies it as a combustible rather than flammable liquid, reducing storage and handling regulatory burden compared to lower alkyl esters. For procurement in industrial settings, a higher boiling point permits vacuum distillation purification and thermal processing steps without significant evaporative loss, while the higher flash point improves workplace safety.

Higher Boiling & Flash Point
Cross-study comparable
BP 242.8 °C; Flash >110 °C
Expands thermal processing window for high-temperature applications
Comparable data for methyl/ethyl esters limited; estimated from MW trend
Thermal Processing Safety Distillation

Optimal Application Scenarios for Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Based on Verified Differentiation


Reference Standard or Marker for Butyl Camphorsulfonate Impurity Profiling in Pharmaceutical APIs

Given its defined melting point (34–38 °C) and boiling point (242.8 °C) , butyl camphorsulfonate serves as a critical reference standard for detecting and quantifying this specific potential genotoxic impurity in drug substances where camphorsulfonic acid salts are used and n-butanol is a process solvent. Its distinct chromatographic retention time, predictable by its higher logP relative to methyl and ethyl esters, makes it essential for developing validated GC-FID or LC-MS methods compliant with ICH M7 guidelines. Procuring a well-characterized lot of this specific ester ensures accurate retention time marking and calibration, which cannot be achieved with a different alkyl camphorsulfonate standard.

Non-Ionic Photoacid Generator (PAG) for i-Line or Deep-UV Photoresists Requiring Diffusion Control

Camphorsulfonate esters are used as non-ionic PAGs that generate bulky camphorsulfonic acid upon light exposure, a critical feature for suppressing acid diffusion and improving pattern rectangularity in chemically amplified resists . The butyl ester's near-ambient melting point (34–38 °C) and inferred superior hydrolytic stability [1] make it particularly suitable for solvent-free resist film casting or formulations requiring extended pot life. The bulkier butyl group, compared to methyl or ethyl esters, may further modulate the diffusion coefficient of the photogenerated acid, though direct comparative diffusion data is limited.

Synthetic Intermediate for Chiral Building Blocks via Oppolzer Sultam Alkylation

The camphorsulfonate framework is a cornerstone of chiral auxiliary chemistry. While the sultam itself is more common, the butyl sulfonate ester can serve as an alkylating agent or a protected sulfonic acid precursor in asymmetric synthesis. Its liquid-like consistency near room temperature simplifies its use as a reagent in automated synthesis platforms compared to the solid methyl or ethyl esters, which require pre-dissolution or heated liquid handling systems.

Thermal Acid Generator (TAG) for Coatings Requiring High-Temperature Cure Cycles

For applications demanding a thermal acid generator that remains latent during solvent evaporation but releases acid at elevated cure temperatures (e.g., >150 °C), butyl camphorsulfonate's high boiling point (242.8 °C) and flash point (>110 °C) provide a wider thermal processing window than lower alkyl esters. This reduces premature acid generation and evaporative loss, leading to more consistent crosslinking in industrial coatings.

Application
Selection Property
Validation Focus
Impurity reference standard
Distinct retention marker; melting point specification
GC-FID/LC-MS method validation; retention time marking; ICH M7 compliance review
Non-ionic PAG for resists
Ambient-workable melting point; inferred hydrolytic stability
Acid diffusion control; resist film pot life; formulation compatibility
Chiral building block
Liquid-like consistency at ambient
Automated synthesis handling; asymmetric alkylation verification
Thermal acid generator
Elevated boiling point; flash point >110 °C
Thermal latency during cure; crosslinking consistency; high-temperature process margin
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